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Allyl propyl disulfide - 2179-59-1

Allyl propyl disulfide

Catalog Number: EVT-299105
CAS Number: 2179-59-1
Molecular Formula: C6H12S2
CH2=CHCH2SSCH2CH2CH3

C6H12S2
Molecular Weight: 148.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Allyl propyl disulfide is an organosulfur compound naturally found in garlic (Allium sativum) and other Allium species. [, , , ] It belongs to the class of organic sulfides and contributes to the characteristic pungent odor and flavor of garlic. [, , , ] Allyl propyl disulfide, along with other organosulfur compounds in garlic, is studied for its potential biological activities and applications in various fields, including food preservation, agriculture, and medicine. [, , , ]

Allicin

Relevance: Allicin is a key precursor to allyl propyl disulfide and other organosulfur compounds found in garlic. It is formed by the enzymatic reaction of alliinase with alliin, both of which are present in intact garlic cloves. Upon crushing garlic, alliinase converts alliin to allicin, which then degrades into various organosulfur compounds, including allyl propyl disulfide [].

Diallyl Disulfide

Relevance: Diallyl disulfide is structurally similar to allyl propyl disulfide, sharing the diallyl disulfide core. Both compounds are found together in garlic and its essential oil and are believed to contribute to the overall biological activity of garlic [, ].

Diallyl Trisulfide

Relevance: Like allyl propyl disulfide, diallyl trisulfide belongs to the organosulfur family of compounds found in garlic. They are both derived from the breakdown of allicin and contribute to the diverse biological activities associated with garlic consumption [, ].

Allyl Methyl Sulfide

Relevance: While not as biologically active as some other garlic compounds, allyl methyl sulfide is structurally related to allyl propyl disulfide as both contain the allyl group. The formation and presence of allyl methyl sulfide further demonstrate the complex sulfur chemistry occurring within garlic and its metabolites [].

Dimethyl Trisulfide

Relevance: Although not specifically mentioned as being derived from allicin in the provided papers, dimethyl trisulfide shares structural similarities with allyl propyl disulfide through its trisulfide linkage. Its presence in garlic highlights the diversity of organosulfur compounds in this plant and their potential synergistic effects [].

2-Vinyl-4H-1,3-Dithiin

Relevance: 2-Vinyl-4H-1,3-dithiin, along with allyl propyl disulfide, exemplifies the variety of organosulfur compounds generated from the breakdown of allicin in garlic. Their presence underscores the dynamic nature of garlic chemistry and the potential for diverse biological effects depending on processing and consumption methods [].

Source

Allyl propyl disulfide is naturally occurring in various allium species, notably onions and garlic. It can be extracted through methods such as distillation or solvent extraction from these plants.

Classification

Allyl propyl disulfide belongs to the class of compounds known as allyl sulfides. These compounds are characterized by the presence of sulfur atoms and exhibit various biological activities, including potential antimicrobial properties .

Synthesis Analysis

The synthesis of allyl propyl disulfide can be achieved through several methods, primarily involving the reaction of thiols with electrophilic sulfur sources. Common techniques include:

  1. Electrophilic Sulfur Source Reaction: This method involves reacting an alkene or alkenyl halide with a thiol to form the desired disulfide. For example, the reaction of sodium sulfide with an alkyl halide can yield allyl propyl disulfide under specific conditions .
  2. Oxidative Coupling: This method employs oxidizing agents to couple two thiol molecules, resulting in the formation of disulfides. Various oxidizing agents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, can facilitate this process .
  3. Metal-Catalyzed Reactions: Certain metal catalysts can enhance the efficiency of disulfide synthesis by promoting the coupling of thiols or thioacetates under mild conditions .
Molecular Structure Analysis

The molecular structure of allyl propyl disulfide consists of:

  • Central Disulfide Bond: A stable S-S bond that plays a crucial role in the compound's reactivity.
  • Allyl Group: Contributes to the compound's volatility and pungency.
  • Propyl Group: Provides hydrophobic characteristics that influence solubility and interaction with biological systems.

Structural Data

  • Molecular Formula: C6H12S2\text{C}_6\text{H}_{12}\text{S}_2
  • Molecular Weight: Approximately 150.29 g/mol
  • Boiling Point: Estimated around 130 °C
  • Density: Approximately 1.03 g/cm³
Chemical Reactions Analysis

Allyl propyl disulfide participates in various chemical reactions due to its functional groups:

  1. Nucleophilic Addition Reactions: The allyl group can react with nucleophiles, leading to the formation of new carbon-sulfur bonds.
  2. Cleavage of Disulfide Bond: Under reducing conditions or when exposed to strong acids or bases, the S-S bond can be cleaved, generating thiol groups that may have distinct biological activities.
  3. Radical Reactions: The compound may also undergo radical-mediated reactions due to the presence of sulfur atoms, which can stabilize radical intermediates .
Mechanism of Action

The mechanism by which allyl propyl disulfide exerts its biological effects is not fully understood but is believed to involve:

  • Antimicrobial Activity: Potential inhibition of bacterial growth through disruption of cellular processes, possibly via thiol group interactions with essential enzymes.
  • Inflammatory Response Modulation: Some studies suggest that allyl propyl disulfide may influence inflammatory pathways, although detailed mechanisms remain to be elucidated.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to pale yellow liquid.
  • Odor: Characteristic pungent odor typical of onions and garlic.
  • Solubility: Slightly soluble in water; more soluble in organic solvents.

Chemical Properties

  • Stability: The compound is relatively stable under normal conditions but can decompose upon exposure to heat or light.
  • Reactivity: Reacts readily with nucleophiles due to the presence of the allyl group and can form new chemical bonds through various mechanisms.
Applications

Allyl propyl disulfide has several notable applications:

  1. Food Industry: Used as a flavoring agent due to its characteristic odor and taste derived from onions and garlic.
  2. Health Research: Investigated for potential antimicrobial, anti-inflammatory, and anticancer properties; ongoing studies aim to confirm these effects and elucidate mechanisms .
  3. Occupational Health Studies: Research focuses on exposure levels in workplaces processing onions to establish safety guidelines.
  4. Corrosion Inhibition: Some studies explore its effectiveness as a corrosion inhibitor for metals like copper in acidic environments .

Properties

CAS Number

2179-59-1

Product Name

Allyl propyl disulfide

IUPAC Name

1-(prop-2-enyldisulfanyl)propane

Molecular Formula

C6H12S2
CH2=CHCH2SSCH2CH2CH3

C6H12S2

Molecular Weight

148.3 g/mol

InChI

InChI=1S/C6H12S2/c1-3-5-7-8-6-4-2/h3H,1,4-6H2,2H3

InChI Key

FCSSPCOFDUKHPV-UHFFFAOYSA-N

SMILES

CCCSSCC=C

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
Soluble in diethyl ether, carbon disulfide, and chloroform
In water, 53 mg/L at 25 °C (est)
Solubility in water: none
Practically insoluble to insoluble in water
Soluble (in ethanol)
Insoluble

Synonyms

allyl propyl disulfide

Canonical SMILES

CCCSSCC=C

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